molecular formula C11H8BrNO3 B1453853 Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 262586-62-9

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No. B1453853
M. Wt: 282.09 g/mol
InChI Key: DUKAAWDFGPMTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 66416-74-8 . It has a molecular weight of 282.09 . The IUPAC name for this compound is methyl 6-bromo-2-hydroxy-4-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is 1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a solid at room temperature .

Scientific Research Applications

“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 . It’s a solid substance with a molecular weight of 282.09 .

4-Hydroxy-2-quinolones, a related class of compounds, have been the subject of many publications due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, many of which show unique biological activities .

  • Pharmaceutical Research

    • 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
    • They have been used in the synthesis of related four-membered to seven-membered heterocycles, many of which show unique biological activities .
  • Cancer Treatment

    • In the fight against cancer, derivatives of quinolones, including 6-Bromo-8-methoxyquinoline, have been synthesized .
  • Synthesis of Macro-heterocyclic Compounds

    • Methyl 4-Hydroxyquinoline-2-carboxylate, a similar compound, is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .
  • Industrial and Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
  • Synthesis of Bioactive Chalcone Derivatives

    • Quinoline derivatives have been synthesized for the creation of bioactive chalcone derivatives . These compounds have shown potential pharmacological activities .
  • Preparation of Macro-heterocyclic Compounds

    • Methyl 4-Hydroxyquinoline-2-carboxylate, a similar compound, is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAAWDFGPMTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022080
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

CAS RN

145369-93-3
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145369-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Reactant of Route 4
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Reactant of Route 6
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Citations

For This Compound
1
Citations
SA Kazi, GF Kelso, S Harris, RI Boysen, J Chowdhury… - Tetrahedron, 2010 - Elsevier
… To a stirred solution of methyl 6-bromo-4-hydroxyquinoline-2-carboxylate 4 (100 mg, 0.355 mmol) in dry methanol (5 mL) were added 2,2′-ethylene dioxy-bis-ethylamine (148 mg, 1.0 …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.